molecular formula C6H11ClO3 B078466 2-(2-Chloroethoxy)ethyl acetate CAS No. 14258-40-3

2-(2-Chloroethoxy)ethyl acetate

Cat. No.: B078466
CAS No.: 14258-40-3
M. Wt: 166.6 g/mol
InChI Key: ZUZWLUYOVJTJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 2-(2-chloroethoxy)ethyl acetate involves its reactivity as an electrophile due to the presence of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Properties

IUPAC Name

2-(2-chloroethoxy)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-6(8)10-5-4-9-3-2-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZWLUYOVJTJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291045
Record name 2-(2-Chloroethoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14258-40-3
Record name 14258-40-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Chloroethoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(2-Chloroethoxy)ethyl acetate in the synthesis of antiviral compounds?

A1: this compound serves as a crucial building block in synthesizing N-substituted pyrimidine acyclic nucleoside analogues. [] These analogues are being investigated for their potential antiviral activity, particularly against the hepatitis B virus (HBV). The compound acts as an intermediate, providing the acyclic side chain that gets attached to the pyrimidine base. This side chain often plays a vital role in mimicking natural nucleosides, potentially interfering with viral replication processes.

Q2: What is the significance of the research findings on the synthesized pyrimidine acyclic nucleoside analogues?

A2: The research demonstrated that several synthesized compounds, derived from this compound, exhibit moderate to high antiviral activity against HBV in vitro. [] This finding is significant because it identifies a new class of potential antiviral agents that could lead to the development of novel treatments for HBV infection. Further research is needed to optimize the activity and safety profile of these compounds.

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